Bienvenue dans la boutique en ligne BenchChem!

Daglutril

Cardiovascular Heart Failure Hypertension

Select Daglutril for your cardiovascular research to leverage its unique dual NEP/ECE inhibition profile. Unlike single-target NEP inhibitors that may elevate vasoconstrictor peptides, or dual NEP/ACE inhibitors linked to angioedema, Daglutril simultaneously augments natriuretic peptides and reduces endothelin-1. This mechanism reduces cardiac filling pressures without systemic hypotension, making it an essential comparator for dissecting enzymatic pathways in hypertension and heart failure models.

Molecular Formula C31H38N2O6
Molecular Weight 534.6 g/mol
CAS No. 182821-27-8
Cat. No. B1669770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaglutril
CAS182821-27-8
Synonymsdaglutril
SLV 306
SLV-306
SLV306
Molecular FormulaC31H38N2O6
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O
InChIInChI=1S/C31H38N2O6/c1-2-39-29(37)24(15-14-22-10-4-3-5-11-22)20-31(18-8-9-19-31)30(38)32-25-17-16-23-12-6-7-13-26(23)33(28(25)36)21-27(34)35/h3-7,10-13,24-25H,2,8-9,14-21H2,1H3,(H,32,38)(H,34,35)/t24-,25+/m1/s1
InChIKeyXMQODGUTLZXUGZ-RPBOFIJWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Daglutril (CAS 182821-27-8): Procurement Guide for a Dual NEP/ECE Inhibitor


Daglutril (SLV-306) is a small-molecule, orally active, dual inhibitor of neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE) [1]. It is under investigation for the treatment of essential hypertension and congestive heart failure, acting by augmenting natriuretic peptides and reducing endothelin-1 production [2].

Why Daglutril's Dual-Target Profile Precludes Substitution with Single-Target NEP Inhibitors or ACE Inhibitors


Daglutril's mechanism of action is distinct from single-target NEP inhibitors (e.g., candoxatril), dual NEP/ACE inhibitors (e.g., omapatrilat), and ARNIs (e.g., sacubitril/valsartan) [1]. Pure NEP inhibitors can increase vasoconstrictor peptides like endothelin-1, potentially offsetting benefits [2]. ACE inhibitors carry a risk of bradykinin-mediated angioedema [3]. Daglutril, by simultaneously inhibiting NEP and ECE, is designed to avoid these specific liabilities while addressing two pathogenic pathways, making direct substitution with other vasopeptidase inhibitors scientifically unsound without comparative evidence [1].

Daglutril (SLV-306): Head-to-Head and Cross-Study Comparative Performance Evidence


Daglutril's Distinct Dual NEP/ECE Inhibition Profile Versus Other Vasopeptidase Inhibitors

Unlike omapatrilat (dual NEP/ACE inhibitor) and candoxatril (pure NEP inhibitor), Daglutril uniquely combines NEP inhibition with ECE inhibition. This dual mechanism is designed to simultaneously increase beneficial natriuretic peptides (via NEP inhibition) and decrease the production of the potent vasoconstrictor endothelin-1 (via ECE inhibition) [1]. In contrast, pure NEP inhibitors like candoxatril can paradoxically increase plasma endothelin-1 [2], and NEP/ACE inhibitors like omapatrilat carry a risk of angioedema due to bradykinin accumulation [3].

Cardiovascular Heart Failure Hypertension Neprilysin Endothelin

Daglutril vs. Placebo: Significant Reduction in 24-Hour Ambulatory Blood Pressure in Hypertensive Diabetic Nephropathy

In a randomized, double-blind, placebo-controlled crossover trial in patients with type 2 diabetes and albuminuria, Daglutril (300 mg/day) significantly reduced 24-hour ambulatory systolic blood pressure by -5.2 mmHg (SD 9.4; p=0.0013) and diastolic by -2.5 mmHg (SD 6.2; p=0.015) compared to placebo [1]. Office systolic BP was also significantly reduced by -5.4 mmHg (SD 15.4; p=0.028).

Hypertension Diabetes Nephropathy Blood Pressure Clinical Trial

Daglutril's Differential Hemodynamic Effects: Reduced Filling Pressures Without Systemic Hypotension in Heart Failure

In a clinical study of patients with congestive heart failure, single doses of Daglutril (200, 400, and 800 mg) reduced pulmonary and right atrial pressures but did not significantly affect systemic blood pressure, heart rate, or cardiac output [1]. This contrasts with agents like omapatrilat, which produces significant reductions in systemic BP and vascular resistance [2].

Heart Failure Pulmonary Pressure Hemodynamics Cardiovascular

Daglutril vs. Placebo: Attenuation of Big Endothelin-1-Induced Pressor Response in Healthy Volunteers

In a randomized, double-blind study, Daglutril dose-dependently attenuated the rise in blood pressure following intravenous infusion of big endothelin-1 (big ET-1) in healthy volunteers [1]. At the two highest target concentrations (active metabolite KC-12615 at 300 and 1200 ng/ml), Daglutril significantly blunted the pressor response compared to placebo.

Endothelin Blood Pressure Pharmacodynamics Translational

Daglutril (SLV-306): High-Potential Research and Application Scenarios Based on Verified Evidence


Investigating Combined NEP/ECE Inhibition in Hypertension with Type 2 Diabetes and Nephropathy

Daglutril is ideally suited for preclinical and clinical research programs exploring novel mechanisms for blood pressure control in high-risk diabetic nephropathy patients. Its demonstrated ability to significantly reduce 24-hour ambulatory blood pressure when added to ARB therapy [1] supports its use as a tool compound for probing the therapeutic potential of dual NEP/ECE blockade in this population.

Preclinical Evaluation of Hemodynamic Modulation in Heart Failure Models Without Systemic Hypotension

For researchers focused on heart failure, Daglutril offers a unique pharmacologic profile. Its observed effect of reducing cardiac filling pressures without causing systemic hypotension [1] makes it a valuable tool for studying preload reduction mechanisms independent of afterload reduction. This differentiates it from agents like omapatrilat and ARNIs, which lower systemic vascular resistance.

Translational Pharmacodynamic Studies Targeting Endothelin-1 Conversion

Daglutril can serve as a gold-standard ECE inhibitor in human and animal models designed to study the endothelin system. Its validated ability to inhibit systemic conversion of big ET-1 and attenuate ET-1-mediated pressor responses [1] provides a robust pharmacodynamic endpoint for target engagement, making it a critical reagent for understanding the role of endothelin in cardiovascular and renal pathologies.

Comparative Pharmacology Studies to Differentiate Vasopeptidase Inhibitor Mechanisms

Due to its distinct dual NEP/ECE inhibition profile [1], Daglutril is an essential comparator compound in any study aiming to dissect the specific contributions of NEP, ACE, and ECE inhibition. Its use alongside pure NEP inhibitors (candoxatril) and dual NEP/ACE inhibitors (omapatrilat) allows for rigorous interrogation of which enzymatic pathways drive efficacy and adverse effect profiles in cardiovascular disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daglutril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.